1H,1H-Perfluoroheptylamine (CAS 375-83-7): A Technical Guide for Scientific Professionals
1H,1H-Perfluoroheptylamine (CAS 375-83-7): A Technical Guide for Scientific Professionals
An In-depth Examination of a Key Fluorinated Building Block for Advanced Research and Pharmaceutical Development
Introduction
1H,1H-Perfluoroheptylamine, with the CAS number 375-83-7, is a fluorinated organic compound featuring a seven-carbon perfluorinated chain and a primary amine functional group. This unique structure, combining a lipophilic and hydrophobic perfluoroalkyl segment with a reactive hydrophilic amine, imparts distinctive physicochemical properties that are highly valuable in various scientific and industrial applications. For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of this molecule is crucial for its effective utilization. The strategic incorporation of fluorine into molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity, making fluorinated compounds like 1H,1H-Perfluoroheptylamine attractive building blocks in medicinal chemistry.[1][2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, designed to empower researchers in leveraging its full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. 1H,1H-Perfluoroheptylamine's characteristics are dominated by its highly fluorinated chain.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 375-83-7 | SynQuest Labs |
| Molecular Formula | C7H4F13N | ECHEMI[4] |
| Molecular Weight | 349.09 g/mol | ECHEMI[4] |
| Boiling Point | 133.1°C at 760 mmHg | ECHEMI[4] |
| Density | 1.594 g/cm³ | ECHEMI[4] |
| Refractive Index | 1.292 | ECHEMI[4] |
| Flash Point | 45.9°C | ECHEMI[4] |
| Vapor Pressure | 8.61 mmHg at 25°C | ECHEMI[4] |
| Solubility | Poorly miscible with water. Good solubility in fluorinated and some organic solvents. | Smolecule[5] |
| XLogP3 | 4.4 | ECHEMI[4] |
Note: Some sources may provide slightly different values for physical properties. The data presented here is a consensus from available technical data sheets.
The high electronegativity of the fluorine atoms creates a strong inductive effect, significantly influencing the basicity of the amine group. This is a critical consideration in reaction chemistry and for understanding its behavior in biological systems.[6][7]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple. The two protons on the carbon adjacent to the nitrogen (the α-carbon) would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (the β-carbon). The chemical shift would likely be in the range of 3-4 ppm, shifted downfield by the electron-withdrawing effects of the perfluoroalkyl chain. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.[11][12]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[13][14] The spectrum of 1H,1H-Perfluoroheptylamine would show multiple signals corresponding to the different fluorine environments along the perfluorohexyl chain. The terminal CF₃ group would appear as a triplet, while the other CF₂ groups would exhibit more complex splitting patterns due to coupling with neighboring fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration would be observed around 1600 cm⁻¹.
Mass Spectrometry
Mass spectrometry would show the molecular ion peak (M⁺) at m/z 349. The fragmentation pattern would be dominated by the loss of fragments from the perfluoroalkyl chain, leading to characteristic ions.
Synthesis and Purification Strategies
The synthesis of perfluoroalkylamines like 1H,1H-Perfluoroheptylamine typically involves the reduction of a corresponding nitrogen-containing functional group, such as a nitrile or an amide, which already possesses the perfluoroalkyl chain.
Generalized Synthetic Workflow
A common synthetic route involves the following key steps:
-
Starting Material: The synthesis often begins with a commercially available perfluorinated carboxylic acid or its derivative.
-
Functional Group Transformation: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an ester.
-
Amidation/Nitrile Formation: The activated acid derivative is then reacted with ammonia to form an amide or dehydrated to yield a nitrile.
-
Reduction: The final step is the reduction of the amide or nitrile to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Generalized synthetic workflow for 1H,1H-Perfluoroheptylamine.
Purification Methodologies
Purification is critical to obtain a high-purity product suitable for research and development.
-
Distillation: Due to its relatively high boiling point, fractional distillation under reduced pressure is an effective method for purification.
-
Crystallization: For solid derivatives or salts of the amine, crystallization from appropriate solvents can be employed to remove impurities.[5]
-
Chromatography: Column chromatography using silica gel or alumina can be used for small-scale purification, although the highly polar nature of the amine and the non-polar nature of the perfluoroalkyl chain can present challenges.
Applications in Research and Drug Development
The unique properties of 1H,1H-Perfluoroheptylamine make it a valuable tool in several areas of research, particularly in medicinal chemistry and materials science.
Role as a Pharmaceutical Intermediate
In drug development, the introduction of a perfluoroalkyl chain can significantly enhance the therapeutic profile of a lead compound.[] These enhancements can include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the half-life of a drug.[16][17]
-
Enhanced Lipophilicity: The perfluoroalkyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulation of pKa: The electron-withdrawing nature of the perfluoroalkyl chain can lower the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.[7]
1H,1H-Perfluoroheptylamine can be used as a building block to introduce the perfluoroheptyl group onto a drug scaffold through the formation of amides, sulfonamides, or other derivatives via its primary amine functionality.[18]
Caption: Application of 1H,1H-Perfluoroheptylamine in drug development.
Use in Materials Science
The hydrophobic and lipophobic properties of the perfluoroalkyl chain make 1H,1H-Perfluoroheptylamine a useful precursor for the synthesis of surfactants and surface-modifying agents. These can be used to create water- and oil-repellent coatings on various substrates.
Safety, Handling, and Toxicology
As with all chemicals, proper safety precautions must be observed when handling 1H,1H-Perfluoroheptylamine.
Hazard Identification
According to available Safety Data Sheets (SDS), 1H,1H-Perfluoroheptylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[19] It may also cause respiratory irritation.[19]
-
GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[19]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[20]
-
Ventilation: Use only outdoors or in a well-ventilated area.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[21] Keep containers tightly closed and protected from physical damage.[21]
-
Spill Response: In case of a spill, contain and absorb the material with an inert absorbent such as sand or earth.[21] Clean the area thoroughly and place the waste in a suitable, labeled container for disposal.[21]
Toxicological Considerations
The toxicology of fluorinated compounds is an active area of research. While many fluorinated organic compounds are relatively stable, their metabolic fate and potential for long-term effects are important considerations.[22][23] Some fluorinated compounds can be metabolized to release fluoride ions or other toxic metabolites.[16][17][23] Therefore, it is crucial to handle 1H,1H-Perfluoroheptylamine with care and to minimize exposure.
Conclusion
1H,1H-Perfluoroheptylamine is a valuable and versatile chemical building block for researchers, scientists, and drug development professionals. Its unique combination of a perfluoroalkyl chain and a primary amine group provides a powerful tool for modifying the properties of molecules in a predictable manner. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for unlocking its full potential in the development of new pharmaceuticals and advanced materials. As the field of fluorine chemistry continues to expand, the importance of well-characterized fluorinated building blocks like 1H,1H-Perfluoroheptylamine will undoubtedly grow.
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